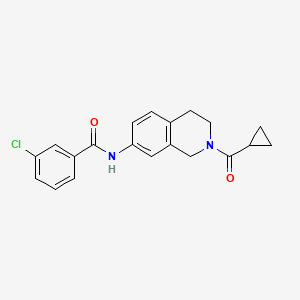

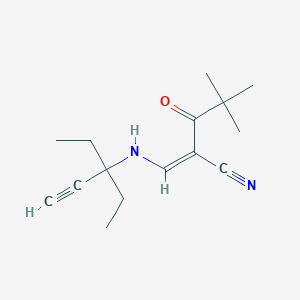

3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical entity that appears to be related to the class of isoquinoline derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions as intermediates for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related isoquinolinone derivatives can be achieved through a [4+2]-annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes. This process is catalyzed by a cobalt(III) catalyst at room temperature, which facilitates the C-H activation step. The N-Cl bond in N-chlorobenzamide acts as an internal oxidant, eliminating the need for an external metal oxidant. This method provides an efficient route to synthesize 3,4-dihydroisoquinolinone derivatives, which can be further converted into valuable imidoyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the isoquinoline moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. In the case of this compound, additional functional groups such as the cyclopropanecarbonyl and the chlorobenzamide are present, which may influence the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including palladium-mediated carbonylation reactions. For instance, the synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (PK11195) and its analogues involves a palladium-catalyzed reaction with [11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl triflate, along with various amines . This method demonstrates the versatility of isoquinoline derivatives in radiochemical synthesis, which is crucial for applications such as positron emission tomography (PET) imaging.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives like this compound are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and stability. For example, the introduction of a chloro group can enhance the reactivity towards nucleophilic substitution reactions. The cyclopropane ring is known for its ring strain, which can also affect the chemical behavior of the compound. However, specific data on the physical and chemical properties of this compound are not provided in the papers .

科学的研究の応用

Synthetic Methodologies and Chemical Reactions

Convenient Synthesis of Tetrahydroisoquinoline Derivatives : A study highlighted a three-component reaction involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, leading to the synthesis of 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This synthesis pathway offers moderate to good yields and provides a basis for further hydrolysis to derive related carboxylic acids (Schuster, Lázár, & Fülöp, 2010).

Rh(III)-Catalyzed C-H Activation/Cycloaddition : Another research effort reported on the Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes. This process facilitated the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones, underscoring the versatility of the compound's core structure in synthesizing biologically relevant heterocycles (Cui, Zhang, & Wu, 2013).

Potential Pharmacological Activities

Antipsychotic Agent Analogues Synthesis : Research into heterocyclic analogues of specific benzamide derivatives has identified compounds with potential antipsychotic activity. These compounds demonstrated notable affinity for dopamine D2 and serotonin 5-HT2 receptors, suggesting the chemical framework's utility in designing new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).

Antibacterial and Anticancer Evaluation : Another study synthesized new 2-chloro-3-hetarylquinolines, demonstrating significant antibacterial and anticancer activity. This suggests the structural motif's potential in developing agents against microbial infections and cancer (Bondock & Gieman, 2015).

特性

IUPAC Name |

3-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c21-17-3-1-2-15(10-17)19(24)22-18-7-6-13-8-9-23(12-16(13)11-18)20(25)14-4-5-14/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUQRUKVUZUWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)